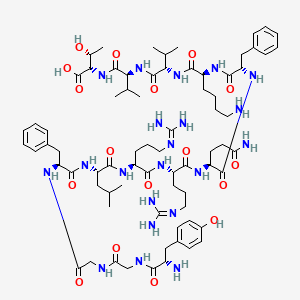

Dynorphin B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

作用机制

Target of Action

Rimorphin, also known as Dynorphin B, is an endogenous opioid peptide . Its primary target is the kappa opioid receptor (KOR) . KOR is a G-protein-coupled receptor that plays a crucial role in the perception of pain, consciousness, motor control, and mood .

Mode of Action

Rimorphin interacts with its target, the KOR, as an agonist . This means it binds to the receptor and activates it, triggering a series of intracellular events. The amino acid residues Tyr1, Phe4, Arg6, Arg7, and Lys10 in the sequence of this compound are critical for both opioid receptor affinity and KOR agonist potency .

Biochemical Pathways

Upon activation by Rimorphin, the KOR initiates a cascade of intracellular signaling events. This includes the inhibition of adenylate cyclase, decreased cAMP production, and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels . These actions result in hyperpolarization of the neuron and inhibition of neurotransmitter release .

Pharmacokinetics

Like other opioid peptides, it is likely to be synthesized as a large protein precursor in cell bodies, transported via axonal transport to nerve terminals, and cleaved by peptidases to produce the final active peptide during the transport process .

Result of Action

The activation of KOR by Rimorphin leads to a variety of effects at the molecular and cellular level. These include analgesia (pain relief), dysphoria, and hallucinations . The exact effects can vary depending on the specific location of the KORs in the nervous system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Rimorphin. For example, cannabinoids like CP55,940 and Δ9-tetrahydrocannabinol (Δ9-THC) can induce the release of this compound, enhancing its action . Additionally, the presence of other neurotransmitters and neuromodulators in the local environment can modulate the effects of Rimorphin .

生化分析

Biochemical Properties

Rimorphin interacts with various enzymes, proteins, and other biomolecules. It has been found that the Tyr 1 and Phe 4 residues of Rimorphin are critical for both opioid receptor affinity and κ-opioid receptor agonist potency, Arg 6 and Arg 7 promote κ-opioid affinity and Lys 10 contributes to the opioid receptor affinity .

Cellular Effects

Rimorphin has significant effects on various types of cells and cellular processes. It modulates neurotransmission in brain circuits that subserve mood, motivation, and cognitive function . It exerts its effects primarily through the κ-opioid receptor (KOR), a G-protein-coupled receptor .

Molecular Mechanism

Rimorphin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the κ-opioid receptor (KOR) and acts as an agonist .

Metabolic Pathways

Rimorphin is involved in various metabolic pathways. It is generated as a proteolytic cleavage product of leumorphin, which in turn is a cleavage product of preproenkephalin B (prodynorphin) .

准备方法

Dynorphin B is synthesized through the proteolytic cleavage of leumorphin, which itself is derived from preproenkephalin B . The synthesis involves enzymatic processes where specific enzymes cleave the precursor proteins at designated sites to produce the active peptide . Industrial production methods for this compound typically involve recombinant DNA technology, where the gene encoding preproenkephalin B is inserted into bacterial or yeast cells, which then produce the peptide through fermentation .

化学反应分析

Dynorphin B undergoes various chemical reactions, including:

Reduction: Reduction reactions can reverse the oxidation of methionine residues.

Substitution: Specific amino acid residues within the peptide can be substituted to study the structure-activity relationship.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction . The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Dynorphin B has a wide range of scientific research applications:

相似化合物的比较

Dynorphin B is part of the dynorphin family of peptides, which also includes dynorphin A and alpha-neoendorphin . Compared to dynorphin A, this compound has a different C-terminal sequence, which affects its receptor affinity and potency . Other similar compounds include beta-endorphin and enkephalins, which also interact with opioid receptors but have different amino acid sequences and physiological effects .

属性

CAS 编号 |

85006-82-2 |

|---|---|

分子式 |

C74H115N21O17 |

分子量 |

1570.8 g/mol |

IUPAC 名称 |

2-[[2-[[2-[[6-amino-2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C74H115N21O17/c1-40(2)34-53(91-68(107)54(36-44-18-10-8-11-19-44)86-58(100)39-84-57(99)38-85-62(101)48(76)35-46-25-27-47(97)28-26-46)67(106)89-51(24-17-33-83-74(80)81)63(102)87-50(23-16-32-82-73(78)79)64(103)90-52(29-30-56(77)98)65(104)92-55(37-45-20-12-9-13-21-45)69(108)88-49(22-14-15-31-75)66(105)93-59(41(3)4)70(109)94-60(42(5)6)71(110)95-61(43(7)96)72(111)112/h8-13,18-21,25-28,40-43,48-55,59-61,96-97H,14-17,22-24,29-39,75-76H2,1-7H3,(H2,77,98)(H,84,99)(H,85,101)(H,86,100)(H,87,102)(H,88,108)(H,89,106)(H,90,103)(H,91,107)(H,92,104)(H,93,105)(H,94,109)(H,95,110)(H,111,112)(H4,78,79,82)(H4,80,81,83) |

InChI 键 |

AGTSSZRZBSNTGQ-UHFFFAOYSA-N |

手性 SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@@H](CC3=CC=C(C=C3)O)N)O |

SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |

规范 SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |

物理描述 |

Solid |

溶解度 |

not available |

产品来源 |

United States |

Q1: What is the primary target of Dynorphin B?

A1: this compound primarily acts as an agonist at κ-opioid receptors (κORs). [] [https://www.semanticscholar.org/paper/2ac567a41a4ab0a614df55c59275e18c3dca2c51]

Q2: What are the downstream effects of this compound binding to κORs?

A2: this compound binding to κORs can lead to a range of effects, including:

- Inhibition of neurotransmitter release: this compound can decrease the release of dopamine in the basal ganglia. [] [https://www.semanticscholar.org/paper/4fdd123c1b4575151304052e6cdf68c446345803]

- Analgesia: this compound exhibits antinociceptive effects in the spinal cord. [] [https://www.semanticscholar.org/paper/f9551c613205cc12431fa1efa2a14a89907ffae3]

- Modulation of DNA synthesis: this compound can affect DNA synthesis in fetal brain cell aggregates, potentially impacting glial cell proliferation during brain development. [] [https://www.semanticscholar.org/paper/eb7bd718f5a60a44d186dfe273e0fdfb858962a4]

- Cardiogenesis: this compound has been implicated in the differentiation of embryonic stem cells into cardiomyocytes. [] [https://www.semanticscholar.org/paper/2e1888494b97a326a8b9400a575820a67a591ccf]

Q3: Does this compound interact with other opioid receptors?

A3: While this compound demonstrates high affinity for κORs, it can also interact with μ-opioid receptors (μORs) and δ-opioid receptors (δORs) with varying potencies. [, ] [https://www.semanticscholar.org/paper/2ac567a41a4ab0a614df55c59275e18c3dca2c51], [https://www.semanticscholar.org/paper/05650475d70f2b91641ef54c8965ddca3835c306]

Q4: Can this compound exert effects independent of opioid receptors?

A4: Research suggests this compound might interact directly with cell membranes. Studies have shown it inserts into the lipid bilayer, potentially influencing membrane properties. [] [https://www.semanticscholar.org/paper/98a0f6ea2dd089027ea9e9a24839bb3f9d8f3656]

Q5: What is the molecular formula and weight of this compound?

A5: this compound (C68H102N20O15) has a molecular weight of 1371.64 g/mol.

Q6: What spectroscopic techniques are used to characterize this compound?

A6: Commonly used techniques include:

- Nuclear Magnetic Resonance (NMR): Provides information on the three-dimensional structure and dynamics of this compound in solution and its interactions with membranes. [] [https://www.semanticscholar.org/paper/98a0f6ea2dd089027ea9e9a24839bb3f9d8f3656]

- Circular Dichroism (CD): Helps determine the secondary structure of this compound. [] [https://www.semanticscholar.org/paper/98a0f6ea2dd089027ea9e9a24839bb3f9d8f3656]

- High-Performance Liquid Chromatography (HPLC): Used for purification and analysis of this compound and related peptides. [, ] [https://www.semanticscholar.org/paper/d9ca645bea6392f6e7ba76a6c3096262a69867e8], [https://www.semanticscholar.org/paper/03d2bc4f04b882815fceca45fc5971ac90670419]

Q7: Is this compound susceptible to degradation by enzymes?

A8: Yes, this compound is a peptide and can be degraded by peptidases present in biological systems. [] [https://www.semanticscholar.org/paper/2ac567a41a4ab0a614df55c59275e18c3dca2c51]

Q8: How can the stability of this compound be enhanced for research or therapeutic applications?

A8: Several strategies can improve stability:

- Use of peptidase inhibitors: These inhibitors can prevent enzymatic degradation. [] [https://www.semanticscholar.org/paper/2ac567a41a4ab0a614df55c59275e18c3dca2c51]

Q9: Have computational methods been used to study this compound?

A9: Yes, computational chemistry and modeling techniques, such as theoretical conformational analysis, have been used to:

- Investigate the spatial structure and conformations of this compound. [] [https://www.semanticscholar.org/paper/7f3cb1d7d674f62db0e18f5f3930e86594b50629]

- Design modified amino acid sequences of this compound analogues with potentially enhanced or specific pharmacological properties. [] [https://www.semanticscholar.org/paper/7f3cb1d7d674f62db0e18f5f3930e86594b50629]

- Study its interactions with model membranes. [] [https://www.semanticscholar.org/paper/98a0f6ea2dd089027ea9e9a24839bb3f9d8f3656]

Q10: How do structural modifications of this compound affect its activity and potency?

A10: Research suggests:

- C-terminal modifications: Changes to the C-terminal region can also modulate affinity for specific opioid receptor subtypes, altering its pharmacological profile. [] [https://www.semanticscholar.org/paper/4bee6002e94d8602af2b9f9cb3ed2edd58a960a9]

Q11: Are there any this compound analogues with improved pharmacological properties?

A12: While specific analogues were not discussed in detail within the provided papers, research has explored creating this compound analogues with potentially enhanced potency, selectivity for specific opioid receptors, or increased resistance to enzymatic degradation. [, ] [https://www.semanticscholar.org/paper/f147890dab129962c652622eb18173c3033d191a], [https://www.semanticscholar.org/paper/7f3cb1d7d674f62db0e18f5f3930e86594b50629]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid](/img/structure/B2828017.png)

![hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B2828020.png)

![[(4-Bromo-2-fluorophenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2828021.png)

![5-bromo-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide](/img/structure/B2828022.png)

![2-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2828028.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2828030.png)

![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2828032.png)

![5-((3-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2828033.png)